molecular formula C14H9F3N4S B1388492 5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine CAS No. 1211363-16-4

5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

Cat. No. B1388492
M. Wt: 322.31 g/mol
InChI Key: HWJXEOYVIHLCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine, also known as N-(4-Pyrimidinyl)-N'-[4-(trifluoromethyl)phenyl]-1,3-thiazole-2-amine or PTMTA, is an organic compound belonging to the thiazole family. It is a highly versatile compound that is used in a wide range of scientific research applications, including drug discovery, drug development, and biochemistry. PTMTA has a variety of biochemical and physiological effects, and it has been widely studied in recent years.

Scientific Research Applications

PTMTA has been used in a variety of scientific research applications. It has been used as a ligand for the detection of metal ions, as a catalyst for organic reactions, and as a reagent for the synthesis of other organic compounds. It has also been used in the synthesis of biologically active compounds, such as antibiotics and antiviral agents. In addition, PTMTA has been used in the synthesis of drugs, such as anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs.

Mechanism Of Action

The mechanism of action of PTMTA is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as kinases and phosphatases. It is also thought to interact with other molecules, such as proteins and nucleic acids, which may lead to its biological effects.

Biochemical And Physiological Effects

PTMTA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. In addition, PTMTA has been shown to have anti-bacterial, anti-viral, and anti-fungal effects. It has also been shown to have antioxidant and neuroprotective effects.

Advantages And Limitations For Lab Experiments

PTMTA has several advantages for use in laboratory experiments. It is relatively inexpensive and widely available. It is also easy to synthesize and has a high yield. However, there are some limitations to its use. It is not as stable as some other compounds, and it can be difficult to control the reaction conditions. In addition, PTMTA can be toxic at high concentrations, so it should be handled with care.

Future Directions

There are many potential future directions for research on PTMTA. One possible direction is to further investigate its mechanism of action and its biochemical and physiological effects. Another possible direction is to explore its potential applications in drug discovery and drug development. Additionally, further research could be done on its synthesis and its stability. Finally, PTMTA could be used as a tool for studying other molecules, such as proteins and nucleic acids.

properties

IUPAC Name

5-pyrimidin-4-yl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4S/c15-14(16,17)9-1-3-10(4-2-9)21-13-19-7-12(22-13)11-5-6-18-8-20-11/h1-8H,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJXEOYVIHLCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC=C(S2)C3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.